molecular formula C24H22N4OS B2357302 (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline CAS No. 690249-81-1

(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Cat. No. B2357302
CAS RN: 690249-81-1
M. Wt: 414.53
InChI Key: ZMUMRCCFNTWSEC-DHZHZOJOSA-N
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Description

(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, also known as ACTMQ, is a synthetic compound that belongs to the quinoline family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, which are closely related to the specified compound, and evaluated their anticonvulsant activities. In these studies, certain derivatives demonstrated significant activity in the maximal electroshock seizure test, suggesting potential applications in treating seizure disorders (Wang et al., 2013).

Antimicrobial Activity

Quinoline and triazole derivatives, similar in structure to the specified compound, have been synthesized and tested for antimicrobial properties. Various studies have found these compounds to exhibit notable activity against different microbial strains, indicating their potential in developing new antimicrobial agents (D'Souza et al., 2020); (Özyanik et al., 2012).

Anticancer Activity

Some synthesized quinoline-triazole compounds, closely related to (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, have been evaluated for their anticancer properties. Certain derivatives showed promising results as inhibitors of human tumor cell growth, suggesting a potential application in cancer treatment (Rashad et al., 2010).

Luminescent Properties

Quinoline-triazole compounds have been studied for their luminescent properties, which could have applications in materials science, such as the development of new fluorescent materials (Bai et al., 2017).

Antiviral Properties

Recent studies have explored the synthesis of new quinoline-triazole conjugates, demonstrating significant activity against SARS-CoV-2. This suggests potential therapeutic applications for treating COVID-19 (Seliem et al., 2021).

properties

IUPAC Name

8-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-2-16-28-22(18-29-21-14-6-12-20-13-7-15-25-23(20)21)26-27-24(28)30-17-8-11-19-9-4-3-5-10-19/h2-15H,1,16-18H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUMRCCFNTWSEC-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

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